4-メチル-3-(トリフルオロメチル)ベンゾニトリル

概要

説明

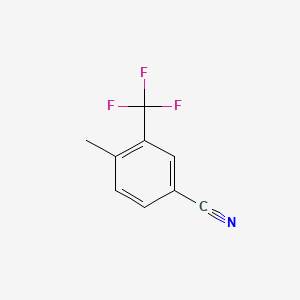

4-Methyl-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3N It is a derivative of benzonitrile, characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the benzene ring

科学的研究の応用

4-Methyl-3-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

生化学分析

Biochemical Properties

4-Methyl-3-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals. It is a key intermediate in the synthesis of fluvoxamine, a selective serotonin reuptake inhibitor used to treat depression and anxiety disorders . The compound participates in nickel-catalyzed arylcyanation reactions, which are essential for forming carbon-carbon bonds in organic synthesis . In these reactions, 4-Methyl-3-(trifluoromethyl)benzonitrile interacts with nickel catalysts and organic substrates, facilitating the formation of complex molecular structures.

Cellular Effects

The effects of 4-Methyl-3-(trifluoromethyl)benzonitrile on various cell types and cellular processes are not extensively documented. Its role as an intermediate in pharmaceutical synthesis suggests that it may influence cell function indirectly through its metabolites. For instance, fluvoxamine, synthesized using 4-Methyl-3-(trifluoromethyl)benzonitrile, affects cell signaling pathways related to serotonin reuptake, thereby modulating gene expression and cellular metabolism in neurons

Molecular Mechanism

At the molecular level, 4-Methyl-3-(trifluoromethyl)benzonitrile exerts its effects through interactions with nickel catalysts in arylcyanation reactions . The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in the formation of carbon-carbon bonds. This reactivity is crucial for the synthesis of complex organic molecules, including pharmaceuticals. The nitrile group in 4-Methyl-3-(trifluoromethyl)benzonitrile also contributes to its chemical behavior, enabling it to act as a versatile intermediate in various synthetic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4-Methyl-3-(trifluoromethyl)benzonitrile are important considerations. The compound is stable under standard storage conditions, but it should be kept away from oxidizing agents to prevent degradation Over time, exposure to light and air may lead to the gradual breakdown of the compound, affecting its efficacy in biochemical reactions

Dosage Effects in Animal Models

The effects of 4-Methyl-3-(trifluoromethyl)benzonitrile at different dosages in animal models have not been extensively studied. As an intermediate in pharmaceutical synthesis, its metabolites, such as fluvoxamine, have been evaluated for dosage effects. High doses of fluvoxamine can lead to toxic effects, including serotonin syndrome, characterized by excessive serotonin activity in the brain

Metabolic Pathways

4-Methyl-3-(trifluoromethyl)benzonitrile is involved in metabolic pathways related to its role as a synthetic intermediate. The compound undergoes various chemical transformations, including arylcyanation reactions, to form complex organic molecules . Enzymes and cofactors involved in these pathways facilitate the conversion of 4-Methyl-3-(trifluoromethyl)benzonitrile into its desired products. The metabolic flux and levels of metabolites may vary depending on the specific synthetic route and reaction conditions.

Transport and Distribution

The transport and distribution of 4-Methyl-3-(trifluoromethyl)benzonitrile within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity, due to the trifluoromethyl group, may facilitate its passage through cell membranes Binding proteins and transporters may also play a role in its cellular uptake and distribution

Subcellular Localization

The subcellular localization of 4-Methyl-3-(trifluoromethyl)benzonitrile is not well-documented. Its chemical structure suggests that it may localize to specific cellular compartments based on its interactions with biomolecules. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its activity and function within the cell

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group and the nitrile group onto a benzene ring. One common method is the reaction of 3-fluoro-4-methyl bromobenzene with metal cyanides such as cuprous cyanide, potassium cyanide, or sodium cyanide. The reaction is carried out in solvents like N-Methyl pyrrolidone, DMSO, or DMF at temperatures ranging from 60°C to 250°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions: 4-Methyl-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Arylcyanation Reactions: It participates in nickel-catalyzed arylcyanation reactions of alkynes.

Common Reagents and Conditions:

Nickel Catalysts: Used in arylcyanation reactions.

Metal Cyanides: Used in the initial synthesis.

Solvents: N-Methyl pyrrolidone, DMSO, DMF.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, arylcyanation reactions yield polysubstituted 2,5-hexadienenitriles .

作用機序

The mechanism of action of 4-Methyl-3-(trifluoromethyl)benzonitrile in biological systems is not well-documented. compounds with trifluoromethyl groups often exhibit unique interactions with biological targets due to the electron-withdrawing nature of the -CF3 group. This can influence the compound’s binding affinity and specificity towards enzymes and receptors .

類似化合物との比較

4-(Trifluoromethyl)benzonitrile: Lacks the methyl group but shares the trifluoromethyl and nitrile functionalities.

3-(Trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group in a different position.

4-Methylbenzonitrile: Lacks the trifluoromethyl group, making it less electron-withdrawing.

Uniqueness: 4-Methyl-3-(trifluoromethyl)benzonitrile is unique due to the combined presence of both the trifluoromethyl and methyl groups, which impart distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical reactivity.

生物活性

4-Methyl-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, highlighting its significance in various therapeutic contexts.

- Chemical Formula : C9H7F3N

- Molecular Weight : 201.15 g/mol

- Structural Characteristics : The compound features a methyl group and a trifluoromethyl group attached to a benzonitrile moiety, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that 4-Methyl-3-(trifluoromethyl)benzonitrile exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting growth.

- Anticancer Potential : Preliminary investigations suggest that 4-Methyl-3-(trifluoromethyl)benzonitrile may inhibit cancer cell proliferation. In vitro studies indicate its potential to induce apoptosis in specific cancer cell lines, such as breast and prostate cancer cells.

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in inflammatory processes, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

The biological activity of 4-Methyl-3-(trifluoromethyl)benzonitrile can be attributed to several mechanisms:

- Interaction with Cellular Targets : The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

- Inhibition of Signaling Pathways : The compound may disrupt key signaling pathways involved in cell survival and proliferation, particularly those related to cancer progression.

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that the compound can induce oxidative stress in cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, 4-Methyl-3-(trifluoromethyl)benzonitrile was tested against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A research article in Cancer Letters evaluated the effects of the compound on MCF-7 breast cancer cells. The study reported a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Data Summary Table

特性

IUPAC Name |

4-methyl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAGJCPTOFPGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379605 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-06-1 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the wavelength and intensity of light in the bromination of 4-methyl-3-(trifluoromethyl)benzonitrile?

A1: The research paper explored the use of 4-methyl-3-(trifluoromethyl)benzonitrile in a photochemical Wohl-Ziegler bromination reaction with N-bromosuccinimide []. The study found that both wavelength and light intensity significantly impact the reaction rate. Importantly, only 40% of the maximum light intensity was necessary to maintain the reaction rate, allowing for better temperature control and energy efficiency []. This highlights the importance of optimizing light parameters in photochemical reactions for improved sustainability and cost-effectiveness.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。